molecular formula C13H14N2O4S B13011070 2-[(Tert-butoxycarbonyl)amino]thieno[3,2-b]pyridine-3-carboxylic acid

2-[(Tert-butoxycarbonyl)amino]thieno[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B13011070
M. Wt: 294.33 g/mol
InChI Key: BKWVMAPLGHZDSI-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}thieno[3,2-b]pyridine-3-carboxylic acid is a complex organic compound featuring a thieno[3,2-b]pyridine core structure. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions .

Preparation Methods

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}thieno[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of tert-butyl acetate as a solvent for catalytic direct amidation reactions . Industrial production methods often employ advanced catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include di-tert-butyl dicarbonate for protection and trifluoroacetic acid for deprotection . Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}thieno[3,2-b]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves the protection of amine groups through the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include:

These compounds share the Boc protecting group but differ in their core structures and functional groups, which can influence their reactivity and applications.

Properties

Molecular Formula

C13H14N2O4S

Molecular Weight

294.33 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]thieno[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H14N2O4S/c1-13(2,3)19-12(18)15-10-8(11(16)17)9-7(20-10)5-4-6-14-9/h4-6H,1-3H3,(H,15,18)(H,16,17)

InChI Key

BKWVMAPLGHZDSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C2=C(S1)C=CC=N2)C(=O)O

Origin of Product

United States

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